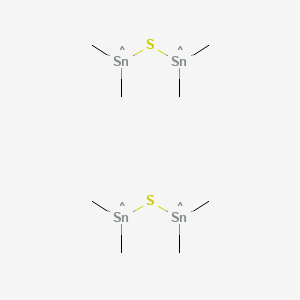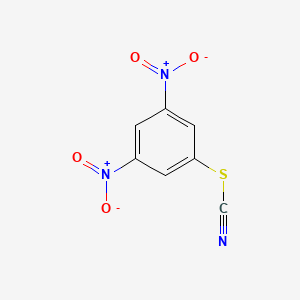![molecular formula C12H10Cl2O B14490672 2,2-Dichloro-2a,5,8,8a-tetrahydrocyclobuta[a]azulen-1(2H)-one CAS No. 63320-37-6](/img/structure/B14490672.png)
2,2-Dichloro-2a,5,8,8a-tetrahydrocyclobuta[a]azulen-1(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dichloro-2a,5,8,8a-tetrahydrocyclobuta[a]azulen-1(2H)-one is a complex organic compound with a unique structure that includes a cyclobuta[a]azulene core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-2a,5,8,8a-tetrahydrocyclobuta[a]azulen-1(2H)-one typically involves multiple steps, starting from simpler organic molecules. The key steps often include cyclization reactions, chlorination, and other functional group transformations. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale reactions, ensuring safety and environmental compliance, and implementing efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dichloro-2a,5,8,8a-tetrahydrocyclobuta[a]azulen-1(2H)-one can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: Chlorine atoms can be replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are tailored to the specific reaction type.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups like amines or ethers.
Aplicaciones Científicas De Investigación
2,2-Dichloro-2a,5,8,8a-tetrahydrocyclobuta[a]azulen-1(2H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2,2-Dichloro-2a,5,8,8a-tetrahydrocyclobuta[a]azulen-1(2H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to fit into specific binding sites, influencing biological pathways and chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
2,2’-Dichloro-4,4’-methylenedianiline: Shares the dichloro functional group but has a different core structure.
2-Naphthalenemethanol, 2,3,4,4a,5,6,7,8-octahydro-α,α,4a,8-tetramethyl-: Similar in having a complex ring structure but differs in functional groups and overall structure.
Uniqueness
2,2-Dichloro-2a,5,8,8a-tetrahydrocyclobuta[a]azulen-1(2H)-one is unique due to its cyclobuta[a]azulene core, which imparts distinct chemical properties and reactivity compared to other compounds.
Propiedades
Número CAS |
63320-37-6 |
|---|---|
Fórmula molecular |
C12H10Cl2O |
Peso molecular |
241.11 g/mol |
Nombre IUPAC |
2,2-dichloro-2a,5,8,8a-tetrahydrocyclobuta[a]azulen-1-one |
InChI |
InChI=1S/C12H10Cl2O/c13-12(14)10-8-5-3-1-2-4-7(8)6-9(10)11(12)15/h2-5,9-10H,1,6H2 |
Clave InChI |
FMOSKMIRAXJRBC-UHFFFAOYSA-N |
SMILES canónico |
C1C=CC2=C(C=C1)C3C(C2)C(=O)C3(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


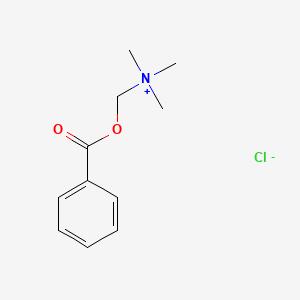
![N-[4-Amino-5-ethoxy-2-(2-hydroxyethoxy)phenyl]benzamide](/img/structure/B14490598.png)
![2-[2-(Chloromethyl)phenoxy]propanamide](/img/structure/B14490599.png)


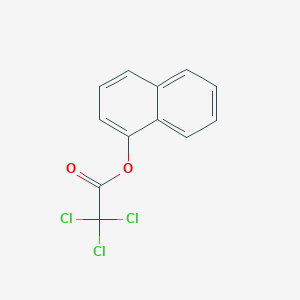
![O-Ethyl S-[2-(ethylsulfanyl)ethyl] cyclohexylphosphonothioate](/img/structure/B14490612.png)

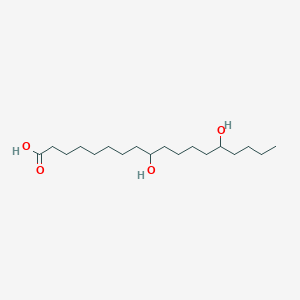
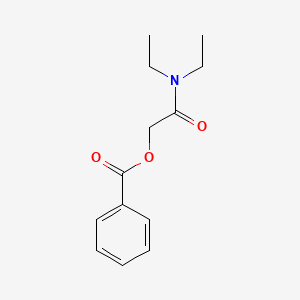
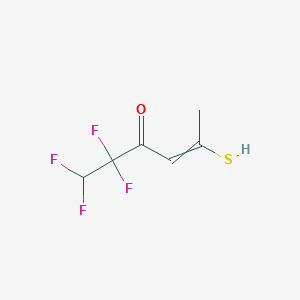
![1-[Dichloro(fluoro)methyl]-3-(trifluoromethyl)benzene](/img/structure/B14490632.png)
